1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
Description
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a substituted dihydropyrimidinedione derivative characterized by a 3-aminophenyl group attached to the nitrogen atom of the pyrimidine-2,4-dione core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The amino group at the phenyl ring’s 3-position likely contributes to hydrogen bonding and electronic interactions, which are critical for biological activity or protein-binding applications .
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(3-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15;/h1-3,6H,4-5,11H2,(H,12,14,15);1H |
InChI Key |
SHUPCZRYDARBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Components
- Aromatic aldehyde: 3-nitrobenzaldehyde or 3-aminobenzaldehyde derivatives are used to introduce the 3-aminophenyl moiety.
- β-Keto ester or diketone: Acetylacetone or ethyl acetoacetate serves as the keto component.
- Urea or substituted urea: Urea provides the dihydropyrimidine-2,4-dione core.
- Acid catalysts: Strong acids such as hydrochloric acid, formic acid, or phosphotungstic acid catalyze the condensation reaction.
Reaction Conditions
- The reaction is typically conducted under reflux conditions in polar solvents like ethanol or water.
- Acidic conditions (e.g., 6 M hydrochloric acid) facilitate cyclization and condensation.
- Reaction times vary from several hours to 24 hours depending on catalyst and substrate reactivity.
- Microwave irradiation and solvent-free conditions have been explored to improve yield and reduce reaction time.
Mechanism Overview
- Initial condensation of the aldehyde with the β-keto ester forms an unsaturated carbonyl intermediate.
- Urea then reacts with this intermediate to form the dihydropyrimidinone ring.
- The presence of the 3-aminophenyl substituent is introduced via the aldehyde component.
- Acid catalysis enhances the electrophilicity of the aldehyde and promotes ring closure.
Specific Synthesis of this compound
Synthetic Route Example
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Condensation | 3-Aminobenzaldehyde + ethyl acetoacetate + urea in ethanol with catalytic HCl | Formation of dihydropyrimidinone intermediate |
| 2. Cyclization | Reflux for 12-24 hours under acidic conditions | Cyclized dihydropyrimidine-2,4-dione core with 3-aminophenyl substituent |
| 3. Salt Formation | Treatment with hydrochloric acid | Formation of hydrochloride salt to improve solubility and stability |
This approach is consistent with literature methods where aromatic amine-substituted dihydropyrimidines are synthesized by substituting the aldehyde component in the Biginelli reaction.
Catalysts and Optimization
- Phosphotungstic acid in absolute ethanol has been reported to yield dihydropyrimidinones, albeit in moderate yields (~30% after 24 h).
- Montmorillonite K-10 clay and ammonium chloride have been used as environmentally friendly catalysts under solvent-free conditions, improving reaction efficiency and yield.
- Bi(NO3)3·5H2O and ZrCl4 catalyze the reaction with acetylacetone substrates under solvent-free conditions, offering good yields and potential biological activity of products.
- Microwave irradiation accelerates the reaction, enabling one-pot synthesis with improved yields and reduced reaction times.
Alternative Synthetic Approaches
- Modification of the urea counterpart: Using substituted ureas or guanidine derivatives can alter the dihydropyrimidine scaffold, but direct three-component reactions with guanidine are limited to specific substrates.
- Sequential oxidation/Biginelli reaction: In situ generation of aldehydes from benzyl halides followed by Biginelli condensation under microwave irradiation has been reported, providing a tandem one-pot synthesis alternative.
- Use of diketones: 1,3-diketones such as acetylacetone serve as keto components, facilitating the synthesis of dihydropyrimidin-2(1H)-ones under mild conditions with various catalysts.
Data Table: Representative Reaction Conditions and Yields for Dihydropyrimidinones with Aromatic Amines
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 6 M HCl | Ethanol | Reflux (~78 °C) | 24 h | 30-40 | Moderate yield, classical Biginelli |
| Phosphotungstic acid (10 mol%) | Absolute ethanol | Reflux | 24 h | ~30 | Acid catalysis, moderate yield |
| Montmorillonite K-10 | Solvent-free | 80-100 °C | 4-6 h | 65-75 | Green catalyst, solvent-free |
| Ammonium chloride | Solvent-free | 80-100 °C | 4-6 h | 70-80 | Efficient catalyst under solvent-free |
| Bi(NO3)3·5H2O | Solvent-free | 80-100 °C | 3-5 h | 75-85 | Good yields, bioactive derivatives |
| Microwave irradiation | DMSO or ethanol | 80-100 °C (MW) | 30-60 min | 70-90 | Rapid synthesis, tandem oxidation/Biginelli |
In-Depth Research Findings
- The acidic environment is crucial to promote cyclization and avoid decomposition of intermediates.
- Substitution on the aromatic aldehyde affects yield and reaction rate; electron-donating groups like amino enhance nucleophilicity but may require careful control of reaction conditions to prevent side reactions.
- Solvent-free and microwave-assisted methods are increasingly favored for their environmental benefits and efficiency.
- The hydrochloride salt formation improves the compound's stability and solubility, important for further biological evaluation and pharmaceutical applications.
Summary and Recommendations for Synthesis
- Employ a classical Biginelli reaction using 3-aminobenzaldehyde, ethyl acetoacetate (or acetylacetone), and urea under acidic reflux conditions as a reliable starting method.
- Optimize catalyst choice based on available resources: phosphotungstic acid for traditional methods, or montmorillonite/ammonium chloride for greener, solvent-free synthesis.
- Consider microwave irradiation to reduce reaction time and improve yields.
- Final step should include treatment with hydrochloric acid to obtain the hydrochloride salt form of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione for enhanced properties.
- Monitor reaction progress and purity using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(3-aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride becomes evident when compared to related dihydropyrimidinediones and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogs with Varying Substituents
a) 1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione ()
- Key Differences: The nitro group (-NO₂) at the 3-position is strongly electron-withdrawing, reducing the compound’s basicity compared to the amino group (-NH₂) in the main compound.
- Impact: Nitro substituents typically decrease solubility in polar solvents but enhance reactivity in electrophilic substitution reactions. The amino group, conversely, increases solubility and enables participation in hydrogen bonding, which is advantageous in drug design .
b) 1-(4-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione ()
- Key Differences : A hydroxyl (-OH) group at the 4-position on the phenyl ring.
- Impact: The hydroxyl group enhances polarity and acidity (pKa ~10), enabling stronger hydrogen-bonding interactions compared to the amino group (pKa ~5). This difference could influence binding affinity in biological targets .
c) 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one Hydrochloride ()
- Key Differences: A branched aliphatic amino group and a bulky tert-butyl substituent on the pyrimidine ring.
- The aliphatic amino group may reduce aromatic stacking interactions compared to the aromatic 3-aminophenyl group .
Heterocyclic Variants with Modified Cores
a) 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one ()
- Key Differences: A dihydropyridinone core (6-membered ring with one ketone) instead of a dihydropyrimidinedione (6-membered ring with two ketones).
- Impact: The pyridinone structure has reduced hydrogen-bonding capacity compared to pyrimidinediones. The chloro substituent may introduce steric hindrance or electrophilic reactivity .
b) 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Hydrochloride ()
- Key Differences : A triazine ring (three nitrogen atoms) instead of a pyrimidine ring (two nitrogen atoms).
Biological Activity
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that dihydropyrimidine derivatives, including this compound, possess notable antimicrobial activity. A study highlighted that compounds within this class demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds were comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of different cancer cell lines. For instance, a related dihydropyrimidine derivative demonstrated significant cytotoxicity against prostate cancer cells with IC50 values in the micromolar range . The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in tumor growth and metastasis.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological effects, including:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation.
- Receptor Binding : It may bind to receptors like VEGFR-2, impacting angiogenesis and tumor growth .
Comparative Analysis
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Dihydropyrimidines | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Pyrido[2,3-d]pyrimidines | Antiproliferative | Similar mechanisms involving enzyme targets |
| Pyrazolo[3,4-b]pyridines | Cytotoxic | Targeting cancer cell pathways |
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of dihydropyrimidines and tested their antimicrobial efficacy. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 100 to 400 µg/mL depending on the specific bacterial strain tested .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives similar to 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione were tested against various cancer cell lines. The findings revealed that these compounds inhibited cell growth significantly at low micromolar concentrations (IC50 values between 1.48 and 33.14 µM) across different types of cancer cells including breast and colon cancers .
Q & A
Q. What established synthetic routes are available for 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride?
The compound can be synthesized via a one-pot Biginelli-like reaction under acidic conditions. A typical method involves reacting thiourea derivatives with β-ketoesters or aldehydes in the presence of HCl as a catalyst. For example, thiourea, 3-aminophenyl derivatives, and diketones are condensed in DMF with concentrated HCl, followed by recrystallization from ethanol to isolate the hydrochloride salt. This approach ensures high regioselectivity for the dihydropyrimidine core .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the 3D structure, confirming the dihydropyrimidine ring conformation and substituent orientations. Monoclinic space groups (e.g., P2₁/c) are commonly observed for similar hydrochlorides, with bond lengths and angles validated against crystallographic databases .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH peaks at δ 10–12 ppm) and confirm aromatic substitution patterns.
- IR spectroscopy : Key stretches include C=O (~1700 cm⁻¹), NH (~3200 cm⁻¹), and C=S (if applicable, ~1250 cm⁻¹) .
Q. What is the solubility profile of this compound in common solvents?
Hydrochloride salts of dihydropyrimidines are generally freely soluble in polar solvents like water and methanol but insoluble in non-polar solvents (e.g., toluene, ether). For example, dopamine hydrochloride (a structurally related compound) dissolves readily in water, suggesting similar behavior for this compound .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and purity?
Utilize factorial designs to test variables like reaction time, temperature, and catalyst concentration. For instance, a central composite design (CCD) can model interactions between HCl concentration and solvent volume, identifying optimal conditions to maximize yield while minimizing byproducts. Statistical validation (ANOVA) ensures robustness .
Q. How to resolve contradictions in crystallographic data between similar dihydropyrimidine derivatives?
Cross-validate using complementary techniques:
- Compare X-ray data with DFT-calculated bond lengths/angles to identify deviations caused by dynamic motion or disorder .
- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) that influence packing .
- Validate with powder XRD to confirm phase purity if single-crystal data show anomalies .
Q. What computational strategies enhance reaction design for novel derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, reaction path searches can identify favorable substituent positions on the phenyl ring to modulate electronic effects, while Bayesian optimization narrows experimental conditions .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Meta vs. para substitution : Meta-substituted phenyl groups (e.g., 3-aminophenyl) exhibit improved antimicrobial activity due to enhanced hydrogen bonding with target enzymes, as seen in dihydropyrimidine-thione derivatives .
- Hydrochloride salt formation : Increases bioavailability by improving solubility, critical for in vitro assays .
Q. What pharmacological applications are supported by current evidence?
Dihydropyrimidine derivatives show promise as:
- Antimicrobial agents : Activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of dihydrofolate reductase .
- Cardiovascular therapeutics : Structural analogs (e.g., dopamine hydrochloride) suggest potential vasodilatory effects, though direct studies on this compound are needed .
Q. What protocols ensure stability during storage and handling?
- Store in airtight, light-protected containers at 4°C to prevent hydrolysis or photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., deamination or ring-opening) .
Methodological Tables
Table 1: Key Crystallographic Parameters for Dihydropyrimidine Hydrochlorides
| Parameter | Value (This Compound) | Comparable Derivatives |
|---|---|---|
| Space group | P2₁/c | P2₁/n (for 4-MPD HCl) |
| Bond length (C=O) | 1.22 Å | 1.21–1.23 Å |
| Dihedral angle (aryl) | ~85–89° | 86.62° (meta-Cl derivative) |
Table 2: Experimental Design Variables for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| HCl concentration | 0.1–1.0 M | 0.6 M |
| Reaction time | 2–24 h | 12 h |
| Solvent (DMF:EtOH) | 1:1 to 1:3 | 1:2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
